molecular formula C22H19ClN2O3S B2854425 4-(2-chlorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 896703-99-4

4-(2-chlorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2854425
CAS No.: 896703-99-4
M. Wt: 426.92
InChI Key: HGBVIJFUWDKJTD-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine dioxide derivative characterized by a 1,2,4-benzothiadiazin-3(4H)-one core functionalized with a 2-chlorobenzyl group at position 4 and a 4-ethylphenyl group at position 2. The 1,1-dioxide moiety enhances the compound’s electronic properties and stability.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-2-16-11-13-18(14-12-16)25-22(26)24(15-17-7-3-4-8-19(17)23)20-9-5-6-10-21(20)29(25,27)28/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBVIJFUWDKJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-chlorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , also known as a benzothiadiazine derivative, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiadiazine core, characterized by the presence of a thiadiazine ring fused with a benzene ring. The substitution patterns, including the chlorobenzyl and ethylphenyl groups, are crucial for its biological activity. The molecular formula is C17H16ClN2O2SC_{17}H_{16}ClN_{2}O_{2}S, and it has a molecular weight of approximately 344.84 g/mol.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzothiadiazine derivatives. For instance:

  • Study Findings : A study demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function .
  • In Vitro Testing : In vitro assays showed that derivatives with electron-withdrawing groups (like chlorine) enhanced antimicrobial potency due to increased lipophilicity, facilitating better membrane penetration .

Anticancer Properties

Benzothiadiazines have been investigated for their anticancer potential:

  • Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
  • Case Study : In a specific case study involving human breast cancer cell lines (MCF-7), treatment with related benzothiadiazine derivatives resulted in a dose-dependent decrease in cell viability, suggesting potential for development as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this class of compounds have also been explored:

  • Experimental Evidence : Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests a potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of benzothiadiazine derivatives:

SubstituentEffect on Activity
Chlorine (Cl)Increases lipophilicity
Ethyl groupEnhances cytotoxicity
Benzene ringStabilizes structure

The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with biological targets by increasing its reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The benzothiadiazine dioxide scaffold is highly modular, with substitutions at positions 2 and 4 significantly influencing bioactivity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Molecular Properties
Compound Name Position 2 Substituent Position 4 Substituent Molecular Formula Molecular Weight Key References
4-(2-Chlorobenzyl)-2-(4-ethylphenyl)-2H-... 1,1-dioxide (Target) 4-Ethylphenyl 2-Chlorobenzyl Not reported ~400 (estimated) N/A
4-(3-Chlorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-... 1,1-dioxide () 3-Fluoro-4-methylphenyl 3-Chlorobenzyl C₂₁H₁₆ClFN₂O₃S 430.88
4-(4-Chlorobenzyl)-2-(4-methoxyphenyl)-2H-... 1,1-dioxide () 4-Methoxyphenyl 4-Chlorobenzyl C₂₂H₁₇ClN₂O₄S 464.95
4-Benzyl-2H-... 1,1-dioxide () None Benzyl C₁₄H₁₂N₂O₃S 288.32
7-Chloro-2-methyl-2H-... 1,1-dioxide () Methyl 7-Chloro C₈H₇ClN₂O₃S 246.67

Key Observations :

  • Substituent Position : The target compound’s 2-chlorobenzyl group (position 4) differs from analogs with 3-chlorobenzyl () or 4-chlorobenzyl () substitutions, which may alter steric and electronic interactions with biological targets.
  • Lipophilicity : The 4-ethylphenyl group in the target compound likely increases lipophilicity compared to methoxy () or methyl () substituents, affecting membrane permeability.

Implications for the Target Compound :

  • The 2-chlorobenzyl and 4-ethylphenyl groups may synergize to enhance receptor affinity (e.g., orexin or endothelin receptors) compared to simpler analogs like .
  • The ethyl group’s bulkiness could improve metabolic stability relative to methyl or methoxy substituents (), extending half-life in vivo.
Crystallography:
  • The benzothiadiazine core adopts a half-chair conformation in most analogs (), stabilized by intramolecular hydrogen bonds (e.g., O–H⋯O, N–H⋯O) .
  • Substituents like 2-chlorobenzyl may induce steric strain , altering dihedral angles compared to 3-chlorobenzyl () or benzyl () derivatives.

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